5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid
Description
Contextualization within Pyrazole (B372694) Carboxylic Acid Chemistry and Heterocyclic Systems
Pyrazole carboxylic acids are a significant subclass of heterocyclic compounds. The pyrazole ring system is aromatic, and the presence of both an acidic carboxylic acid group and a potentially reactive hydroxyl group provides multiple sites for chemical modification. These compounds are valued as versatile building blocks in organic synthesis. The broader family of pyrazole derivatives is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, which provides a strong impetus for the continued exploration of new analogs like 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid.
Historical Evolution of Research on Substituted Pyrazole Frameworks and Analogous Compounds
The history of pyrazole chemistry dates back to the late 19th century, with the first synthesis of the parent pyrazole ring. nih.gov Since then, research into substituted pyrazoles has expanded dramatically. The development of synthetic methodologies to introduce various functional groups at different positions on the pyrazole ring has been a primary focus. Early research was often driven by the discovery of the pharmacological properties of pyrazole derivatives. While specific historical research on this compound is not extensively documented in early literature, its structural motifs are present in various compounds that have been studied for decades. The synthesis of related pyrazole-4-carboxylic acids has been a subject of interest for their potential applications in creating more complex molecules, including those with applications in agrochemicals and pharmaceuticals. mdpi.compharmajournal.net
Academic Significance and Identified Research Gaps Pertaining to the Compound
The academic significance of this compound lies in its potential as a scaffold for the development of novel compounds with tailored properties. The presence of multiple functional groups allows for a diverse range of chemical transformations, making it an attractive target for methods development in organic synthesis.
A significant research gap is the limited amount of published data specifically on the synthesis, characterization, and biological evaluation of this compound itself. Much of the existing literature focuses on the broader class of pyrazole derivatives. Therefore, a key area for future research is the thorough investigation of this specific compound to understand its unique chemical and biological properties. This includes exploring efficient and scalable synthetic routes and conducting comprehensive spectroscopic and biological studies.
Overview of Key Research Avenues and Methodologies Applied to this compound and its Derivatives
Current research avenues for pyrazole derivatives, which can be extended to this compound, are diverse and include:
Synthetic Methodology: Developing novel and efficient methods for the synthesis of the pyrazole core and for the introduction of various substituents. This often involves multi-component reactions and the use of modern catalytic systems. mdpi.com
Medicinal Chemistry: Designing and synthesizing new pyrazole derivatives as potential therapeutic agents. This includes screening for a wide range of biological activities and optimizing lead compounds. eurekaselect.com
Materials Science: Investigating the use of pyrazole derivatives in the development of new materials, such as metal-organic frameworks (MOFs) and fluorescent probes. researchgate.net
Computational Chemistry: Employing theoretical methods to study the electronic structure, reactivity, and potential biological activity of pyrazole derivatives to guide experimental work. nih.gov
Methodologies applied to the study of these compounds are extensive and include a range of spectroscopic and analytical techniques.
Table 1: Common Methodologies in Pyrazole Research
| Methodology | Application |
|---|---|
| Synthesis | |
| Cyclocondensation | Formation of the pyrazole ring from appropriate precursors. mdpi.com |
| Esterification/Hydrolysis | Introduction and removal of protecting groups for the carboxylic acid functionality. mdpi.com |
| Nucleophilic Substitution | Modification of the pyrazole ring and its substituents. |
| Characterization | |
| Nuclear Magnetic Resonance (NMR) | Elucidation of the molecular structure. |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. |
| X-ray Crystallography | Determination of the three-dimensional molecular structure. |
| Evaluation | |
| In vitro biological assays | Screening for pharmacological activity. |
Detailed Research Findings
While specific research on this compound is limited, plausible synthetic routes and expected spectroscopic characteristics can be inferred from related compounds.
Synthesis
A likely synthetic pathway to this compound starts from the corresponding amino precursor, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. A plausible multi-step synthesis is outlined below:
Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: This precursor can be synthesized via the reaction of ethyl (ethoxymethylene)cyanoacetate with a 40% aqueous solution of methylhydrazine in a suitable solvent like toluene. google.com
Diazotization of the Amino Group: The amino group of the precursor can be converted to a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. This is a standard reaction for converting aromatic amines to other functional groups. mdpi.com
Hydrolysis of the Diazonium Salt: The diazonium salt can then be hydrolyzed to the corresponding hydroxyl group. This is often achieved by heating the aqueous solution of the diazonium salt.
Hydrolysis of the Ethyl Ester: The final step would be the hydrolysis of the ethyl ester to the carboxylic acid. This is typically carried out under basic conditions, for example, by refluxing with sodium hydroxide, followed by acidification. mdpi.com
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Observations |
|---|---|
| ¹H NMR | A singlet for the C3-H proton, a singlet for the N-methyl protons, a broad singlet for the hydroxyl proton, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the five pyrazole ring carbons (C3, C4, C5, and the two carbons of the C=N bonds), a signal for the N-methyl carbon, and a signal for the carboxylic acid carbon. |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), another O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹), a C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹), and C=N and C=C stretching bands for the pyrazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₅H₆N₂O₃, MW: 142.11 g/mol ). |
These predicted data provide a basis for the characterization of the compound should it be synthesized and analyzed.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-oxo-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-7-4(8)3(2-6-7)5(9)10/h2,6H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZYZKCJNAKAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 5 Hydroxy 1 Methyl 1h Pyrazole 4 Carboxylic Acid
Strategic Approaches to Primary Synthesis of the Core Scaffold
The formation of the 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid core can be achieved through various synthetic strategies, each with distinct advantages concerning efficiency, control over isomer formation, and environmental impact.
Multi-step Synthetic Pathways and Reaction Optimization Strategies
Multi-step synthesis provides a reliable, albeit longer, route to the target pyrazole (B372694) scaffold, allowing for the isolation and purification of intermediates. A common approach involves the sequential construction of the pyrazole ring from acyclic precursors. For instance, the synthesis of related 5-hydroxypyrazole-4-carboxylates can involve processes such as the initial nucleophilic addition of a hydrazine (B178648) to a dicarbonyl compound, followed by intramolecular cyclization and subsequent elimination or rearrangement steps. mdpi.com
The optimization of these pathways is crucial for maximizing yield and purity. Key parameters that are often fine-tuned include reaction temperature, solvent, catalyst, and reaction time. For example, in the synthesis of trifluoromethylated pyrazole derivatives, raising the reaction temperature to 60°C was found to improve product yield. mdpi.com Dehydration steps, which are often critical for the final aromatization of the pyrazole ring, can be a kinetic bottleneck and may require elevated temperatures or strongly acidic conditions to achieve full conversion. afinitica.com Continuous-flow reactors have also been employed to optimize reaction conditions like temperature and residence time, which can be particularly challenging in batch processes. nih.gov
A general multi-step pathway to a related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, involves the condensation and cyclization of an α-difluoro acetyl intermediate with a methyl hydrazine solution in the presence of a catalyst, followed by recrystallization. google.com
One-Pot and Convergent Synthesis Methodologies
A prominent one-pot strategy for synthesizing pyrazole cores involves the Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine. mdpi.combeilstein-journals.org An innovative extension of this is the in situ formation of the 1,3-diketone from a ketone and an acid chloride, which is then immediately reacted with hydrazine in the same vessel to form the pyrazole. mdpi.comorganic-chemistry.org Similarly, enaminones can be reacted with hydrazine and aryl halides in a one-pot, copper-catalyzed process to yield 1,3-substituted pyrazoles. nih.gov
Another powerful MCR involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, often under catalytic conditions, to rapidly assemble complex pyranopyrazoles. nih.gov These strategies highlight the convergence of multiple starting materials to construct the desired heterocyclic scaffold efficiently.
| Method | Key Reactants | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| In Situ Diketone Formation | Ketone, Acid Chloride, Hydrazine | SmCl₃ (optional) | Avoids isolation of unstable 1,3-diketones. | mdpi.comnih.gov |
| Enaminone Cyclization | Enaminone, Hydrazine, Aryl Halide | Copper catalyst | Combines cyclization with N-arylation in one pot. | nih.gov |
| Four-Component Reaction | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | l-tyrosine, Mn/ZrO₂, etc. | Rapid assembly of fused pyrazole systems (pyranopyrazoles). | nih.gov |
Regioselective Synthesis and Isomer Control
A significant challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to a mixture of two constitutional isomers, which are often difficult to separate. thieme-connect.com The synthesis of this compound requires precise control to ensure the correct placement of the methyl group on the N1 position and the hydroxyl group at the C5 position.
Several strategies have been developed to address this issue. The choice of solvent has been shown to be critical. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), consistently provide higher regioselectivity compared to commonly used protic solvents like ethanol (B145695) or acetic acid. thieme-connect.comnih.gov The addition of an acid, such as 10 N HCl, to the amide solvent can further accelerate the reaction and improve selectivity. nih.gov
Furthermore, the reaction pathway itself can dictate the isomeric outcome. In one study, a one-pot procedure for tetra-substituted phenylaminopyrazoles proved to be highly regio- and chemo-selective, yielding a single N-substituted isomer. rsc.org In contrast, a stepwise protocol involving the same reactants led to a mixture of two N-methyl pyrazole isomers. rsc.org This highlights how kinetic versus thermodynamic control, influenced by the reaction sequence, can govern the final product distribution. The use of 1,3-dipolar cycloaddition reactions also offers a pathway to tetrasubstituted pyrazoles, though overcoming low regioselectivity can be a challenge. mdpi.com
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact. researchgate.netnih.govbenthamdirect.com This involves using environmentally benign solvents, renewable energy sources, and recyclable catalysts. researchgate.net
Water is an ideal green solvent, and numerous aqueous methods for pyrazole synthesis have been developed. thieme-connect.com For example, the condensation of 1,3-diketones with hydrazines can be efficiently catalyzed by Amberlyst-70, a nontoxic and recyclable heterogeneous catalyst, in water at room temperature. mdpi.com The use of catalysts like sodium p-toluenesulfonate (NaPTS) in aqueous media for three-component reactions also represents a green protocol. mdpi.com
Energy-efficient techniques such as microwave and ultrasound irradiation have been successfully employed. nih.govbenthamdirect.com Microwave-assisted synthesis, often under solvent-free conditions, can dramatically reduce reaction times from hours to minutes and increase product yields. mdpi.comtandfonline.com Similarly, ultrasound irradiation has been used to facilitate catalyst-free, multicomponent reactions in water, achieving excellent yields. nih.gov Solvent-free approaches, which involve reacting neat reagents, sometimes in the presence of a solid support or a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), further enhance the green credentials of the synthesis by eliminating solvent use and simplifying work-up procedures. tandfonline.com
| Green Principle | Technique/Method | Advantages | Reference |
|---|---|---|---|
| Benign Solvents | Reactions in water or water-ethanol mixtures | Reduces use of volatile organic compounds (VOCs). | nih.govthieme-connect.com |
| Energy Efficiency | Microwave irradiation, Ultrasound irradiation | Drastically reduced reaction times, often higher yields. | nih.govbenthamdirect.com |
| Recyclable Catalysts | Heterogeneous catalysts (e.g., Amberlyst-70, nano-ZnO) | Easy separation and reuse, minimizing waste. | mdpi.com |
| Atom Economy | One-pot multicomponent reactions | Maximizes incorporation of starting materials into the final product. | researchgate.netnih.gov |
| Solvent-Free Conditions | Reaction of neat reagents | Eliminates solvent waste and simplifies purification. | tandfonline.com |
Derivatization and Functionalization Strategies of the Compound
Once the this compound core is synthesized, the carboxylic acid moiety serves as a versatile handle for further functionalization, primarily through esterification and amidation, to produce a diverse range of derivatives.
Esterification and Amidation Reactions at the Carboxylic Acid Moiety
Esterification is a common transformation used to modify the carboxylic acid group. Standard methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, are applicable. However, steric hindrance from substituents near the carboxylic acid can slow or prevent this reaction. researchgate.net
More robust methods are often employed for pyrazole carboxylic acids. One effective technique is the use of thionyl chloride (SOCl₂) to convert the carboxylic acid into a more reactive acyl chloride intermediate, which then readily reacts with an alcohol, such as methanol, to form the corresponding methyl ester. chemicalbook.commdpi.com Another approach is the Vilsmeier cyclization, where hydrazones of β-keto esters are treated with a Vilsmeier reagent (e.g., POCl₃ in DMF) to directly yield 1H-pyrazole-4-carboxylic acid esters. tandfonline.comtandfonline.com This method can be performed under conventional heating or enhanced by microwave irradiation for higher yields and shorter reaction times. tandfonline.com
Amidation reactions are crucial for synthesizing pyrazole carboxamides, a class of compounds with significant commercial applications, particularly as fungicides. mdpi.comresearchgate.net The direct reaction between a carboxylic acid and an amine to form an amide is challenging as it requires high temperatures to drive off the water byproduct.
Therefore, the synthesis of pyrazole amides typically proceeds via activation of the carboxylic acid. The most common method involves converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride. mdpi.comnih.gov This highly reactive intermediate is then treated with a suitable amine, often in the presence of a base like triethylamine (B128534) (TEA) to neutralize the HCl generated, to afford the desired amide. mdpi.com This two-step procedure is widely used in the synthesis of commercial fungicides containing the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core. mdpi.comresearchgate.net
| Transformation | Reagent(s) | Intermediate | Reference |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | - | researchgate.net |
| Esterification | 1. Thionyl Chloride (SOCl₂) 2. Alcohol | Acyl Chloride | chemicalbook.com |
| Amidation | 1. Thionyl Chloride (SOCl₂) 2. Amine, Base (e.g., TEA) | Acyl Chloride | mdpi.com |
| Amidation | 1. Carbonyldiimidazole (CDI) 2. Amine | Acylimidazolide | nih.gov |
Substitutions and Modifications on the Pyrazole Ring System
The pyrazole ring in this compound exhibits distinct reactivity at its C-3 and C-4 positions. The C-4 position, situated between two nitrogen atoms and adjacent to the carboxyl group, is particularly activated towards electrophilic substitution.
Research on analogous 1-substituted 5-hydroxypyrazoles has shown that electrophilic substitution occurs almost exclusively at the C-4 position of the pyrazole ring. researchgate.net For instance, reactions with aromatic aldehydes can lead to the formation of 4-arylmethylidene derivatives or arylbis(5-hydroxypyrazol-4-yl)methane compounds, depending on the specific aldehyde and reaction conditions. researchgate.net While direct halogenation or nitration examples on this compound are not extensively documented in readily available literature, the inherent electronic properties of the ring suggest that such transformations are feasible, providing pathways to 4-halo or 4-nitro derivatives which are valuable intermediates for further functionalization, such as cross-coupling reactions.
Transformations Involving the Hydroxyl Group
The 5-hydroxy group of the pyrazole exists in tautomeric equilibrium with its keto form, 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid. This tautomerism influences its reactivity. The hydroxyl group can undergo O-alkylation or O-acylation to yield the corresponding ethers and esters. These reactions are typically performed under basic conditions to deprotonate the hydroxyl group, enhancing its nucleophilicity.
Furthermore, the activated C-4 position, in conjunction with the 5-hydroxy group (in its enol form), makes the scaffold suitable for condensation reactions. For example, the reaction of pyrazol-5-ones with benzylidenemalononitriles leads to the formation of fused pyranopyrazole systems. nih.gov
Synthesis of Bi- and Multi-heterocyclic Systems Incorporating the Pyrazole Core
The this compound scaffold is a valuable building block for the synthesis of fused heterocyclic systems, which often exhibit significant biological activity. A prominent example is the construction of pyrano[2,3-c]pyrazoles. This can be achieved through a tandem reaction between a pyrazolin-5-one (the keto-tautomer of a 5-hydroxypyrazole), an aldehyde, and malononitrile. nih.gov This multi-component reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition of the pyrazolone (B3327878) to the resulting benzylidenemalononitrile, and subsequent intramolecular cyclization and tautomerization. nih.gov
While the synthesis of other fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines typically starts from 5-aminopyrazole precursors due to the higher nucleophilicity of the amino group, nih.govnih.gov pathways utilizing 5-hydroxypyrazoles are also conceptually viable. These would likely require activation of the hydroxyl group or specific reaction conditions to facilitate the initial nucleophilic attack and subsequent cyclization required to form the second heterocyclic ring.
The table below summarizes representative transformations for building multi-heterocyclic systems from pyrazolone precursors.
| Starting Materials | Reagents | Product Type | Reference |
| Pyrazolin-5-one, Aromatic Aldehyde, Malononitrile | Organocatalyst (e.g., Cinchona alkaloid) | Dihydropyrano[2,3-c]pyrazole | nih.gov |
| 5-Aminopyrazole, Unsaturated Ketone | ZrCl₄ | Pyrazolo[3,4-b]pyridine | mdpi.com |
| 5-Aminopyrazole, β-Dicarbonyl Compound | Acidic or Basic conditions | Pyrazolo[1,5-a]pyrimidine | nih.gov |
Catalytic Approaches in Synthesis and Transformation
Catalysis offers efficient and selective routes for the synthesis and modification of the pyrazole core. Both transition-metal catalysis and organocatalysis have been successfully applied to pyrazole derivatives.
Transition Metal-Catalyzed Reactions
Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis and has been applied to the functionalization of pyrazole systems. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
For pyrazole carboxylic acids, decarboxylative coupling presents a potential pathway for modification, where the carboxylic acid group is replaced with a new substituent. blogspot.com Additionally, if the pyrazole ring is first halogenated (e.g., at the C-4 position), subsequent palladium-catalyzed cross-coupling reactions can be used to introduce a wide variety of aryl, alkyl, or alkyne groups. nih.gov For example, iodinated pyrazolo[3,4-b]pyridines have been shown to undergo arylation and alkynylation under palladium catalysis. nih.gov The Buchwald-Hartwig reaction has also been employed on substituted pyrazolo[1,5-a]pyrimidines to introduce benzimidazole (B57391) moieties. nih.gov
The table below illustrates the types of palladium-catalyzed reactions applicable to functionalized pyrazole systems.
| Reaction Type | Coupling Partners | Catalyst System (Typical) | Result | Reference |
| Suzuki Coupling | Halogenated Pyrazole + Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Arylated/Alkylated Pyrazole | nih.gov |
| Buchwald-Hartwig Amination | Halogenated Pyrazole + Amine | Pd catalyst, Ligand, Base | Aminated Pyrazole | nih.gov |
| Decarboxylative Coupling | Heteroaromatic Carboxylic Acid + Aryl Halide | Pd catalyst, Cu salt | Arylated Heterocycle | blogspot.com |
Organocatalytic and Biocatalytic Pathways
Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. In the context of pyrazole chemistry, organocatalysts have been effectively used to construct complex chiral molecules. A notable example is the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles from pyrazolin-5-ones and benzylidenemalononitriles, catalyzed by cinchona alkaloids. nih.gov This reaction proceeds with high yields and excellent enantioselectivities, demonstrating the power of organocatalysis to create stereochemically complex fused heterocycles. nih.gov
Furthermore, transition-metal-free methods have been developed for the aerobic oxidation of pyrazol-5-ones. Depending on the reaction conditions (base and solvent), this process can be tuned to selectively produce either 4-hydroxypyrazoles via C-H hydroxylation or bispyrazoles through dehydrogenative homocoupling. acs.org
Currently, there is limited specific information in the scientific literature regarding biocatalytic pathways for the synthesis or transformation of this compound. However, the broader field of biocatalysis is rapidly expanding, and enzymatic methods may offer future green and highly selective routes for the derivatization of such heterocyclic compounds.
Mechanistic Investigations of Key Synthetic Reactions and Pathways
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The fundamental synthesis of the 1-substituted 5-hydroxypyrazole core typically involves the cyclocondensation of a hydrazine with a β-ketoester or a related 1,3-dielectrophile. mdpi.com For this compound, a common route involves the reaction of methylhydrazine with a derivative of oxaloacetic acid, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). The reaction between a hydrazine and DMAD proceeds via an initial Michael-type addition of the hydrazine to one of the activated alkyne carbons, followed by intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring. mdpi.com The regioselectivity of the initial attack determines which nitrogen atom of the methylhydrazine becomes N-1 of the final pyrazole ring.
The mechanism for the organocatalyzed formation of dihydropyrano[2,3-c]pyrazoles has also been elucidated. The reaction is understood to be a tandem process initiated by a Michael addition of the pyrazolin-5-one to an activated alkene (like a benzylidenemalononitrile). This is followed by an intramolecular Thorpe-Ziegler type reaction, which involves the addition of the enol intermediate onto the nitrile group, leading to cyclization and the formation of the fused pyran ring. nih.gov
Theoretical and Computational Chemistry Investigations of 5 Hydroxy 1 Methyl 1h Pyrazole 4 Carboxylic Acid
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT) and Ab Initio calculations, are instrumental in elucidating these characteristics.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the ground-state electronic properties of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or TZ2P, are employed to optimize the molecular geometry and analyze electronic properties. uomphysics.netresearchgate.netjcsp.org.pk
Key properties derived from DFT analysis include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.netjcsp.org.pk For similar pyrazole systems, the HOMO is often delocalized across the pyrazole and phenyl rings, while the LUMO can be localized on specific moieties depending on the substituents. jcsp.org.pk
These calculations also yield other important ground-state properties, such as the total dipole moment and the distribution of atomic charges, which provide insight into the molecule's polarity and intermolecular interactions.
Table 1: Illustrative Ground State Properties of a Pyrazole Carboxylic Acid Derivative (Calculated via DFT) This table presents typical data obtained for analogous compounds, as specific values for 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid are not available in the cited literature.
| Property | Illustrative Value | Significance |
| HOMO Energy | -5.67 eV | Indicates electron-donating capability |
| LUMO Energy | -1.79 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 3.88 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 4.53 D | Measures overall polarity of the molecule |
Ab Initio Methods for Excited State Characteristics and Spectroscopic Parameter Prediction
While DFT is excellent for ground states, Ab Initio methods, such as Time-Dependent DFT (TD-DFT), are used to investigate excited-state properties. These calculations are crucial for predicting and interpreting spectroscopic data, like UV-Vis absorption spectra. researchgate.net By calculating the transition energies and oscillator strengths between the ground and various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). researchgate.netjcsp.org.pk
Furthermore, computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). uomphysics.net Comparing these calculated shifts with experimental data serves as a powerful tool for structure verification. Discrepancies between calculated and experimental values can often be attributed to intermolecular interactions in the solid state, such as hydrogen bonding, which are not always fully captured in calculations performed on a single molecule in the gaseous state. uomphysics.net
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of a molecule are deeply connected to its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For a molecule like this compound, key rotational barriers would exist around the bond connecting the carboxylic acid group to the pyrazole ring.
Computational chemists map the potential energy surface (PES) by systematically changing specific dihedral angles and calculating the corresponding energy. The minima on this surface represent stable conformations (conformers). Studies on related pyrazole carboxylic acids have shown that the orientation of substituents can be influenced by steric hindrance and intramolecular hydrogen bonding. researchgate.net For instance, in 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, the molecule's planar conformation is stabilized by an intramolecular hydrogen bond. researchgate.net Similar stabilizing interactions would be expected in this compound between the 5-hydroxy group and the 4-carboxylic acid group.
Quantum Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)
To predict how a molecule will react, chemists use a set of tools derived from conceptual DFT known as quantum chemical reactivity descriptors. These descriptors provide a quantitative measure of local and global reactivity. asrjetsjournal.org
Electrostatic Potential (ESP) Maps : These maps visualize the charge distribution around a molecule, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. The ESP map for this compound would likely show negative potential around the oxygen atoms of the hydroxyl and carboxylic acid groups, identifying them as sites for electrophilic attack.
Fukui Functions : These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing how the electron density changes upon the addition or removal of an electron.
Global Descriptors : Properties like ionization potential (IP), electron affinity (EA), chemical hardness (η), and electrophilicity index (ω) are calculated from HOMO and LUMO energies to provide a general overview of the molecule's reactivity. asrjetsjournal.org
Table 2: Key Quantum Chemical Reactivity Descriptors and Their Significance This table explains common descriptors used in computational studies of similar molecules.
| Descriptor | Definition | Chemical Interpretation |
| Ionization Potential (I) | Energy required to remove an electron | Lower I indicates better electron donor |
| Electron Affinity (A) | Energy released when an electron is added | Higher A indicates better electron acceptor |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |
| Electrophilicity Index (ω) | μ²/2η (where μ is chemical potential) | Quantifies the ability to accept electrons |
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects
While quantum chemical calculations often model molecules in the gas phase, most chemical and biological processes occur in solution. Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By simulating the molecule in a box of explicit solvent molecules (like water), MD can provide insights into:
Solvation Structure : How solvent molecules arrange themselves around the solute.
Hydrogen Bonding Dynamics : The formation and breaking of hydrogen bonds between the molecule and the solvent.
Conformational Flexibility : How the presence of a solvent affects the conformational preferences of the molecule.
For a molecule with hydrogen bond donors (-OH, -COOH) and acceptors (N, C=O), MD simulations are particularly valuable for understanding how solvent interactions influence its structure and dynamics. Such simulations are frequently used to study the stability of ligand-protein complexes in drug discovery research involving pyrazole-based compounds.
Tautomeric Equilibrium and Energetics Calculations
Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. The 5-hydroxy-pyrazole moiety is known to exist in equilibrium with its keto tautomer, a 5-pyrazolone. This is a crucial aspect of its chemistry, as the different tautomers can exhibit distinct reactivity and biological activity. researchgate.net
The equilibrium between the 5-hydroxypyrazole (enol) and 1,2-dihydro-3H-pyrazol-3-one (keto) forms can be investigated computationally. By calculating the relative energies of the optimized geometries of each tautomer, it is possible to predict which form is more stable and therefore predominates. These calculations must often account for solvent effects, as the polarity of the solvent can significantly influence the position of the tautomeric equilibrium. For many pyrazole derivatives, the tautomeric equilibrium has been studied in detail using both computational methods and experimental techniques like NMR spectroscopy. researchgate.netfu-berlin.de For instance, studies on similar systems show that the presence of different tautomers can be confirmed by distinct signals in NMR spectra, especially at low temperatures where interconversion is slow. fu-berlin.de
Structure Activity Relationship Sar and Molecular Design Strategies for 5 Hydroxy 1 Methyl 1h Pyrazole 4 Carboxylic Acid Derivatives
Systematic Structural Modifications and Their Impact on Molecular Recognition
The exploration of SAR for pyrazole (B372694) derivatives involves systematically altering different parts of the molecule to probe their interactions with a biological target. nih.gov For the 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid core, key positions for modification include the N1-methyl group, the C3 and C5 substituents (in the parent pyrazole ring), and the C4-carboxylic acid group.
The N1 position is critical for tuning the electronic properties and orientation of the pyrazole ring. While the methyl group is a common starting point, variations can influence how the molecule fits into a binding pocket. The C3 and C5 positions offer significant scope for modification to explore interactions with specific sub-pockets of a target protein. For instance, introducing various aryl or aliphatic groups at these positions can modulate properties like hydrophobicity and steric bulk. nih.gov Studies on 3,5-diphenylpyrazole (B73989) derivatives have shown that even minor functionalization of these phenyl moieties can significantly impact inhibitory activity. nih.gov The introduction of different-sized residues, such as methyl or benzyl (B1604629) groups, can lead to a decrease in activity, whereas a cyclopentyl moiety might maintain or improve it, highlighting the importance of the size and shape of the substituent for fitting into specific binding sites like the S1' subsite in certain proteases. nih.gov
The C4-carboxylic acid is a key functional group, often acting as a hydrogen bond donor and acceptor or a crucial anchor point within a binding site. Its acidic nature allows for strong ionic interactions with positively charged residues like arginine or lysine. Esterification or conversion to an amide can drastically alter these interactions, often revealing the importance of the carboxylate's charge for molecular recognition.
| Modification Position | Type of Modification | Observed Impact on Molecular Recognition | Reference Example |
|---|---|---|---|
| N1-substituent | Varying alkyl or aryl groups | Alters steric hindrance and electronic properties, influencing binding orientation. | General pyrazole chemistry |
| C3/C5-substituent | Introduction of phenyl, benzyl, or cyclopentyl groups | Directly probes hydrophobic and steric tolerance of target sub-pockets. Phenyl groups can be oriented towards specific subsites. nih.gov | Meprin α inhibitors nih.gov |
| C3/C5-phenyl group | Substitution with halogens or hydroxyl groups | Introduces new hydrogen bonding or halogen bonding opportunities, potentially increasing potency and selectivity. nih.gov | Halophenol derivatives nih.gov |
| C4-carboxylic acid | Conversion to ester or amide | Removes a key hydrogen bonding and ionic interaction point, often leading to a significant loss of activity. | General pyrazole carboxylic acids researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. ej-chem.orgsemanticscholar.org For pyrazole derivatives, QSAR models serve as powerful predictive tools to guide the design of new analogs with enhanced potency. nih.gov These models can range from 2D-QSAR, which uses topological descriptors, to more complex 5D-QSAR, which incorporates different induced-fit models. nih.govnih.gov
The development of a robust QSAR model begins with a dataset of compounds with known biological activities. semanticscholar.org Molecular structures are optimized, and a wide range of descriptors are calculated, including electronic (e.g., dipole moment, energy of the lowest unoccupied molecular orbital or ϵLUMO), steric (e.g., molar refractivity), and topological (e.g., polar surface area, accessible surface area) properties. semanticscholar.orgnih.gov Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation linking a selection of these descriptors to the observed activity. nih.govsemanticscholar.org
A QSAR study on 1H-pyrazole-5-carboxylic acid derivatives identified several key descriptors influencing their anti-MES (maximal electroshock induced seizure) activity. semanticscholar.org The resulting model showed a strong correlation between activity and descriptors such as the dipole moment (μ), ϵLUMO, polar surface area (PSA), and charge distribution on specific atoms. semanticscholar.org The statistical quality of such models is assessed using parameters like the correlation coefficient (R²), adjusted R² (R²adj), and the cross-validated correlation coefficient (Q²), which indicates the model's predictive power. semanticscholar.org A validated QSAR model can then be used to predict the activity of virtual or yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing. semanticscholar.org
| Descriptor Type | Example Descriptor | Significance in Predictive Modeling | Statistical Validation Parameter |
|---|---|---|---|
| Electronic | Dipole Moment (μ) | Relates to the overall polarity of the molecule and its ability to engage in polar interactions. semanticscholar.org | Correlation Coefficient (R²) |
| Electronic | Energy of LUMO (ϵLUMO) | Indicates the molecule's ability to accept electrons, relevant for charge-transfer interactions. semanticscholar.org | Adjusted R² (R²adj) |
| Topological | Polar Surface Area (PSA) | Correlates with passive molecular transport through membranes and interaction with polar residues. semanticscholar.org | Cross-validated R² (Q²) |
| Topological | Wave function Accessible Area (WAA) | Describes the molecular surface area accessible to a solvent, relating to solubility and binding. semanticscholar.org | F-statistic |
| Charge-based | Sum of square root of square of charge on all atoms (QA) | Represents the overall charge distribution within the molecule. semanticscholar.org | Predicted R² (R²pred) |
Fragment-Based Design Approaches and Ligand Efficiency Metrics
Fragment-Based Drug Design (FBDD) is a powerful strategy for hit identification and lead generation that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a target. nih.gov These fragments, often adhering to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), can be grown, merged, or linked to produce a more potent lead compound. nih.gov The pyrazole ring itself is an excellent starting fragment.
A critical metric in FBDD is Ligand Efficiency (LE), which assesses the quality of a fragment's binding by normalizing its binding affinity for its size (typically the number of non-hydrogen atoms, N). nih.gov It is calculated as the binding energy per heavy atom. A higher LE value (typically ≥ 0.3 kcal/mol per heavy atom) indicates a more efficient binder and a more promising starting point for optimization. nih.gov By focusing on LE, chemists can avoid simply increasing potency by adding molecular bulk, which often leads to poor physicochemical properties.
For a derivative of this compound, the core itself can be considered a fragment. Subsequent optimization would involve identifying other fragments that bind in adjacent pockets and then linking them to the pyrazole core or "growing" a substituent from the core into a nearby pocket. springernature.com This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. nih.gov
Rational Design of Analogs for Specific Molecular Interactions
Rational design leverages structural information about the biological target, often obtained from X-ray crystallography or homology modeling, to design molecules that bind with high affinity and selectivity. researchgate.net This structure-based approach allows for the design of pyrazole analogs that make specific, predetermined interactions with amino acid residues in the target's active site.
For example, if a binding pocket contains a hydrophobic region, analogs can be designed by adding nonpolar substituents (e.g., phenyl or cyclohexyl groups) to the C3 or C5 positions of the pyrazole ring. nih.gov If a hydrogen bond donor is required at a specific location, a hydroxyl or amino group can be incorporated. The design of 5-amino-1H-pyrazole-4-carboxylic acid derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) was guided by structure-based pharmacophore modeling and molecular docking, leading to the synthesis of compounds with different hydrophobic tails to optimize binding. nih.gov Similarly, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), targeting both wild-type and mutant forms of the enzyme. nih.gov The design process was informed by the desire to form an irreversible bond with a specific cysteine residue, a strategy confirmed by X-ray co-crystal structures. nih.gov
This targeted approach minimizes trial-and-error synthesis and increases the probability of developing successful drug candidates. Molecular docking simulations are a key tool in this process, allowing researchers to predict the binding poses and affinities of designed analogs before they are synthesized. researchgate.net
Pharmacophore Modeling and Ligand-Based Design Principles
In the absence of a target's 3D structure, ligand-based design methods become essential. Pharmacophore modeling is one such technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that a molecule must possess to bind to a specific target. nih.gov
A pharmacophore model is generated by superimposing a set of active molecules and extracting their common chemical features. researchgate.net This model represents a 3D hypothesis of the key interaction points within the target's binding site. For derivatives of this compound, a pharmacophore model would likely include:
A hydrogen bond acceptor/donor feature from the C5-hydroxyl group.
A hydrogen bond acceptor/negative ionizable feature from the C4-carboxylic acid.
An aromatic or hydrophobic feature from the pyrazole ring itself.
Additional features depending on the substituents at the N1 and C3 positions.
Once validated, this pharmacophore model can be used as a 3D query to screen virtual compound libraries to identify novel scaffolds that fit the hypothesis. nih.gov It also serves as a guide for designing new derivatives, ensuring that proposed modifications retain the key pharmacophoric features necessary for biological activity. nih.gov This approach is particularly valuable for optimizing lead compounds and for scaffold hopping to discover new chemical series with improved properties.
| Pharmacophoric Feature | Potential Origin on Pyrazole Core | Role in Molecular Interaction |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | C5-hydroxyl oxygen, C4-carbonyl oxygen, pyrazole nitrogens | Forms hydrogen bonds with donor residues (e.g., Ser, Thr, Asn). |
| Hydrogen Bond Donor (HBD) | C5-hydroxyl hydrogen, C4-carboxylic acid hydrogen | Forms hydrogen bonds with acceptor residues (e.g., Asp, Glu, backbone carbonyls). |
| Negative Ionizable (NI) | C4-carboxylic acid (as carboxylate) | Forms salt bridges or strong ionic interactions with positive residues (e.g., Arg, Lys). |
| Aromatic Ring (AR) | Pyrazole ring, aryl substituents at C3/C5/N1 | Engages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). |
| Hydrophobic (HY) | Alkyl substituents, pyrazole ring itself | Interacts with nonpolar residues (e.g., Val, Leu, Ile) in hydrophobic pockets. |
Molecular Interactions and Biological Mechanisms of 5 Hydroxy 1 Methyl 1h Pyrazole 4 Carboxylic Acid Non Clinical Focus
Enzyme Inhibition and Activation Studies (In Vitro)
No studies detailing the inhibitory or activatory effects of 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid on any enzyme have been identified.
Kinetic Analysis of Enzyme-Compound Interactions
Information regarding the kinetic parameters, such as the inhibition constant (Kᵢ) or activation constant (Kₐ), for the interaction of this compound with any enzyme is not available in the current body of scientific literature.
Specificity and Selectivity Profiling against Enzyme Families
There are no published reports on the screening of this compound against panels of enzymes to determine its specificity and selectivity profile.
Receptor Binding and Allosteric Modulation Investigations (In Vitro)
No research has been found that investigates the binding of this compound to any receptor.
Ligand-Receptor Binding Assays and Affinity Determination
Data from ligand-receptor binding assays, which would determine the binding affinity (e.g., dissociation constant, Kₔ) of this compound for any specific receptor, are not available.
Computational Docking and Molecular Dynamics of Receptor-Ligand Complexes
No computational studies, such as molecular docking or molecular dynamics simulations, have been published that model the interaction of this compound with any receptor protein.
Cellular Pathway Modulation and Signal Transduction Studies (In Vitro)
There is no available research on the effects of this compound on cellular pathways or signal transduction mechanisms in in vitro models.
Investigation of Cell-Based Assays for Cellular Response Mechanisms
While direct cell-based assay data for this compound is not extensively available in the public domain, the broader class of pyrazole (B372694) derivatives has been the subject of numerous cellular response investigations. These studies, often centered on anticancer research, provide a framework for understanding the potential cellular effects of this specific compound.
For instance, various pyrazole derivatives have been evaluated for their impact on cell viability and proliferation in different cell lines. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly employed to determine cytotoxicity. For example, certain pyrazole-based compounds have shown inhibitory effects on the growth of cancer cell lines, including pancreatic, breast, and cervical cancer cells. In some cases, these effects have been moderate compared to established chemotherapy agents.
Furthermore, studies on pyrazole carboxamides and carboxylic acids have explored their potential as protein kinase inhibitors, which could lead to cell cycle arrest. rsc.orgresearchgate.net Flow cytometry is a technique used in such studies to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing whether a compound induces arrest at a particular checkpoint. For example, some pyrazole derivatives have been shown to cause cell cycle arrest, hindering the proliferation of cancer cells. rsc.org
The cellular response to pyrazole compounds can also involve the induction of apoptosis, or programmed cell death. This is often investigated using techniques like Annexin V-FITC/propidium iodide staining followed by flow cytometry. While specific data for this compound is lacking, related pyrazole derivatives have been identified as inducers of apoptosis in cancer cells. nih.gov
It is important to note that the cellular response is highly dependent on the specific chemical structure of the pyrazole derivative and the cell type being investigated. Therefore, dedicated cell-based assays on this compound are necessary to elucidate its specific cellular response mechanisms.
Mechanistic Elucidation of Cellular Target Engagement and Downstream Effects
The cellular targets of pyrazole derivatives are diverse and contribute to their biological effects. While the precise molecular targets of this compound have not been definitively identified, research on analogous compounds points to several potential pathways.
One of the most explored areas is the inhibition of protein kinases. rsc.orgresearchgate.net Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival. The pyrazole scaffold can serve as a template for designing kinase inhibitors that bind to the ATP-binding pocket of these enzymes. For example, certain pyrazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov Inhibition of CDKs can lead to cell cycle arrest and prevent tumor cell proliferation. The downstream effects of such target engagement would include the modulation of proteins involved in cell cycle progression, such as cyclins and retinoblastoma protein (Rb).
Another potential target for pyrazole derivatives is tubulin. mdpi.com Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Some pyrazole compounds have been found to inhibit tubulin polymerization, leading to disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately apoptosis. mdpi.com
Furthermore, pyrazole-containing compounds have been investigated as inhibitors of other enzymes, such as carbonic anhydrases, which are involved in pH regulation and have been implicated in cancer progression. unipr.itnih.gov The downstream effects of inhibiting these enzymes in a cellular context could include alterations in intracellular and extracellular pH, impacting cancer cell survival and proliferation.
The specific downstream effects of this compound would depend on its unique target engagement profile. Elucidating these interactions would require further investigation using techniques such as thermal shift assays, affinity chromatography, and proteomics to identify binding partners and subsequent signaling pathway analysis.
Antimicrobial and Antifungal Activity Mechanisms (In Vitro)
Molecular Targets and Pathways in Microorganisms
The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. researchgate.neteurekaselect.comeurekaselect.com While the precise molecular targets of this compound are not specifically documented, the mechanisms of action for related pyrazole derivatives suggest several potential pathways.
Antibacterial Mechanisms:
Cell Wall Disruption: Some pyrazole-derived hydrazones have been shown to exert their antibacterial effect by disrupting the bacterial cell wall. nih.gov This disruption can lead to loss of cellular integrity and subsequent cell death.
Inhibition of Nucleic Acid Synthesis: Pyrazole derivatives have been identified as potential inhibitors of DNA gyrase and topoisomerase IV. researchgate.net These enzymes are essential for bacterial DNA replication, and their inhibition leads to a bactericidal effect. This mechanism is particularly relevant for activity against both Gram-positive and Gram-negative bacteria. nih.gov
Inhibition of Protein Synthesis: Certain pyrazole compounds have been shown to inhibit protein synthesis in bacteria, contributing to their antimicrobial activity. nih.gov
Inhibition of Dihydropteroate Synthase (DHPS): Some pyrazole-containing sulfonamides act as competitive inhibitors of DHPS, an enzyme crucial for folic acid synthesis in bacteria. nih.gov The lack of folic acid ultimately leads to microbial death. nih.gov
Antifungal Mechanisms:
Inhibition of Ergosterol Biosynthesis: A primary mechanism for azole-based antifungals, which are structurally related to pyrazoles, is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Molecular docking studies on some pyrazole carboxylic acids have shown potential interactions with CYP51. nih.gov
The following table summarizes the potential molecular targets and pathways for pyrazole derivatives:
| Organism Type | Potential Molecular Target | Affected Pathway | Reference |
| Bacteria | Bacterial Cell Wall | Cell Wall Synthesis | nih.gov |
| Bacteria | DNA Gyrase / Topoisomerase IV | DNA Replication | researchgate.net |
| Bacteria | Ribosomes | Protein Synthesis | nih.gov |
| Bacteria | Dihydropteroate Synthase (DHPS) | Folic Acid Synthesis | nih.gov |
| Fungi | Lanosterol 14α-demethylase (CYP51) | Ergosterol Biosynthesis | mdpi.com |
Resistance Mechanisms and Compound Evasion Strategies
The emergence of antimicrobial and antifungal resistance is a significant challenge. eurekaselect.com While specific resistance mechanisms to this compound have not been studied, microorganisms can employ several general strategies to evade the effects of pyrazole-based compounds.
Target Modification: Mutations in the genes encoding the target proteins, such as DNA gyrase or CYP51, can alter the binding site of the pyrazole compound, reducing its efficacy.
Efflux Pumps: Microorganisms can overexpress efflux pumps, which are membrane proteins that actively transport antimicrobial agents out of the cell, preventing them from reaching their intracellular targets.
Enzymatic Degradation: Bacteria or fungi may produce enzymes that can chemically modify or degrade the pyrazole compound, rendering it inactive.
Alterations in Membrane Permeability: Changes in the composition of the microbial cell wall or membrane can reduce the uptake of the pyrazole compound.
Developing pyrazole derivatives that can overcome these resistance mechanisms is an active area of research. Strategies include designing compounds that bind to different sites on the target protein, are not recognized by efflux pumps, or are resistant to enzymatic degradation.
Interaction with Nucleic Acids and Proteins (Non-Enzymatic)
Binding to DNA/RNA and Structural Consequences
The interaction of small molecules with nucleic acids is a critical aspect of their potential biological activity. Studies on various pyrazole derivatives have indicated their capacity to bind to DNA, suggesting a possible mechanism of action that is independent of enzyme inhibition. jst.go.jp
The primary mode of interaction for many pyrazole compounds with DNA is believed to be groove binding . jst.go.jp This involves the molecule fitting into the minor or major groove of the DNA double helix. This type of binding is typically non-covalent and involves interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions with the base pairs of the DNA.
Spectroscopic techniques are commonly employed to study these interactions.
UV-Vis Absorption Spectroscopy: Upon binding to DNA, a hypochromic effect (decrease in absorbance) and a bathochromic shift (redshift in the maximum wavelength of absorption) are often observed in the UV-Vis spectrum of the compound, indicating an interaction. jst.go.jp
Fluorescence Spectroscopy: Changes in the fluorescence intensity of a compound upon addition of DNA can also signify binding.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can provide information about conformational changes in the DNA structure upon binding of a small molecule.
While specific studies on the interaction of this compound with DNA or RNA are not available, research on other pyrazole derivatives has shown that these interactions can occur. jst.go.jprsc.org For instance, molecular docking studies with some 1H-pyrazole-3-carboxamide derivatives have suggested that they can stretch along the DNA minor groove. jst.go.jp
The structural consequences of such binding can include stabilization of the DNA duplex or, in some cases, localized conformational changes. However, significant structural distortions, such as those caused by intercalating agents, are less commonly reported for simple pyrazole derivatives. The precise impact on DNA or RNA structure would be highly dependent on the specific substituents on the pyrazole ring and the nature of the binding.
Information regarding the non-enzymatic binding of this compound to proteins is limited. However, the presence of both hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and pyrazole nitrogens) functionalities, as well as a carboxylic acid group which is often ionized at physiological pH, suggests the potential for non-covalent interactions with protein surfaces. These interactions could include hydrogen bonding, and electrostatic interactions with charged amino acid residues on a protein's surface. Such non-specific binding could influence the compound's distribution and availability to its primary targets.
Protein-Ligand Interactions and Conformational Changes
Extensive searches of scientific literature and databases did not yield specific research findings regarding the protein-ligand interactions or any induced conformational changes for this compound. While the broader class of pyrazole derivatives has been studied for their interactions with various protein targets, no detailed molecular interaction studies, such as X-ray crystallography or NMR spectroscopy, have been published for this specific compound.
Consequently, there is no available data to construct a detailed analysis of its binding modes, key interacting amino acid residues, or the conformational effects on target proteins. Further experimental and computational studies are required to elucidate the specific molecular interactions and biological mechanisms of this compound.
Advanced Applications of 5 Hydroxy 1 Methyl 1h Pyrazole 4 Carboxylic Acid in Chemical Science and Technology
As a Building Block in Complex Organic Synthesis
The strategic placement of multiple reactive sites—a nucleophilic hydroxyl group, an acid function capable of amide bond formation, and an aromatic heterocyclic core—makes 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid a valuable building block in organic synthesis. eurekaselect.comresearchgate.net
Synthesis of Novel Heterocyclic Scaffolds Utilizing the Compound
The pyrazole (B372694) nucleus is a foundational component in a vast array of more complex heterocyclic systems. researchgate.net Functionalized pyrazoles, such as this compound, serve as key starting materials for constructing fused-ring systems. For instance, the carboxylic acid and hydroxyl groups can undergo intramolecular or intermolecular condensation reactions with appropriate bifunctional reagents to yield pyrazolo-fused pyrimidines, oxazines, or other elaborate scaffolds. While direct literature on the use of this specific compound is nascent, the principle is well-established with analogous pyrazole derivatives. For example, other substituted pyrazoles are routinely used as precursors in the synthesis of pyrazolo[1,5-a]pyrimidines and other complex heterocyclic structures, demonstrating the synthetic utility of the pyrazole core. acs.org
Precursor for Advanced Chemical Entities (Non-Clinical Aspects)
The pyrazole carboxylic acid framework is a critical intermediate in the production of high-value chemical entities, particularly in the agrochemical industry. chemimpex.com A closely related analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a pivotal precursor for a multi-billion dollar class of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. The versatility of the carboxylic acid group allows for its conversion into a wide range of carboxamides, which are the final active ingredients. This highlights the industrial significance of the 1-methyl-1H-pyrazole-4-carboxylic acid core. The presence of the 5-hydroxy group on the target compound offers an additional point for chemical modification, potentially leading to new generations of materials or agrochemicals with tailored properties. A patent application has noted that 1-methyl-5-hydroxypyrazole, a decarboxylated derivative of the title compound, is a useful intermediate for herbicides. google.com
Table 1: Examples of Commercial Fungicides Derived from the 1-Methyl-1H-pyrazole-4-carboxamide Scaffold
Mentioned Compounds
Compound Name This compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 1-methyl-5-hydroxypyrazole Bixafen Fluxapyroxad Penflufen Sedaxane Isopyrazam Benzovindiflupyr Pydiflumetofen Inpyrfluxam 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Applications in Analytical Chemistry
Chromatographic Separations and Detection Methodologies
The separation and detection of this compound, while not extensively detailed in dedicated public-facing research, can be inferred from established methodologies for structurally similar pyrazole-based compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are principal techniques employed for the analysis and purification of this class of molecules.
For compounds like 1H-Pyrazole-4-carboxylic acid, a reverse-phase (RP) HPLC method has been described as an effective analytical approach. sielc.com This methodology is scalable and can be adapted for preparative separation to isolate impurities. sielc.com A typical setup involves a specialized reverse-phase column with low silanol (B1196071) activity, which minimizes unwanted interactions and improves peak shape. sielc.com The mobile phase generally consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |
| Stationary Phase (Column) | Newcrom R1 (low silanol activity) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |
| Applications | Analysis, Preparative Separation, Pharmacokinetics | sielc.com |
Thin-Layer Chromatography (TLC) serves as a valuable tool for monitoring the progress of reactions involving pyrazole carboxylic acids and their derivatives. For instance, the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a related compound, was monitored by TLC to determine the reaction's completion. mdpi.com However, the utility of TLC can sometimes be limited by the solubility of the specific pyrazole derivative. In the synthesis of 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic acid, reaction monitoring via TLC was reported to be unfeasible due to the low solubility of the compounds in common organic solvents used as eluents. mdpi.com This highlights the necessity of selecting appropriate chromatographic conditions based on the specific physical properties of the target analyte.
Use as a Derivatization Agent
Following a review of available scientific literature, no evidence was found to suggest that this compound is utilized as a derivatization agent for the analysis of other chemical compounds.
Potential in Materials Science and Functional Dye Chemistry
The core structure of this compound, featuring a pyrazole ring substituted with both a hydroxyl and a carboxylic acid group, makes it a promising precursor for the development of advanced materials, particularly in the realm of functional dyes and sensors.
Role in Functional Dyes, Optoelectronic Materials, or Sensors
The pyrazole scaffold is a well-established component in the synthesis of a wide array of colorants. mdpi.com Structurally related pyrazole-carboxylic acid derivatives serve as crucial intermediates in the production of commercial dyes. For example, 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a key coupling component in the synthesis of numerous yellow and orange dyes used in the food and textile industries. dyestuffintermediates.com
| Dye Name | Precursor/Coupling Component | Reference |
|---|---|---|
| Food Yellow 4 (Tartrazine) | 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid | dyestuffintermediates.com |
| Reactive Yellow 23 | 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid | dyestuffintermediates.com |
| Acid Yellow 27 | 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid | dyestuffintermediates.com |
| Pigment Yellow 100 | 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid | dyestuffintermediates.com |
The potential of pyrazole carboxylic acids extends to the development of functional azo dyes. A newly synthesized azo compound, 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic acid, demonstrates this potential. mdpi.com This molecule combines the pyrazole core with an 8-hydroxyquinoline (B1678124) moiety, a ligand well-known for its use in Organic Light Emitting Diodes (OLEDs) and chemosensors for metal ions. mdpi.com Pyrazole-containing azo compounds have documented applications in dyeing polypropylene, use in Electro Fluidic Displays (EFDs), and in the colorimetric detection of metal ions. mdpi.com The presence of both the carboxylic acid and hydroxyl groups on the this compound structure provides reactive sites for creating extended conjugated systems, which is fundamental for creating color and for applications in optoelectronic materials and chemical sensors. mdpi.com
Future Research Directions and Emerging Perspectives for 5 Hydroxy 1 Methyl 1h Pyrazole 4 Carboxylic Acid
Exploration of Novel and Efficient Synthetic Methodologies
The development of novel and efficient synthetic routes is paramount for facilitating broader research and application of 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid and its analogs. Future research will likely focus on methodologies that offer improved yields, reduced reaction times, greater cost-effectiveness, and adherence to the principles of green chemistry.
Key areas of exploration include:
Multicomponent Reactions (MCRs): MCRs are powerful tools for synthesizing complex molecules in a single step from three or more starting materials, enhancing pot, atom, and step economy. nih.gov Future efforts could be directed towards developing novel MCRs that directly yield the this compound core or its functionalized derivatives, thereby streamlining the synthetic process. nih.gov
One-Pot Syntheses: Similar to MCRs, one-pot reactions that combine multiple sequential reaction steps without the isolation of intermediates can significantly improve efficiency. Research into one-pot procedures, such as the reaction between phenyl hydrazine (B178648) and dimethylacetylene dicarboxylate (DMAD) to form a related pyrazole (B372694) core, could be adapted and optimized. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. Applying flow chemistry to the synthesis of this pyrazole scaffold could lead to more controlled and reproducible production.
Catalytic Innovations: The use of novel catalysts, such as magnetically separable nanocatalysts, can simplify product purification and catalyst recovery, making the synthesis more environmentally friendly and economical. nih.gov Exploring new catalytic systems for the key cyclization and functionalization steps is a promising research avenue.
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| Multicomponent Reactions | High efficiency, complexity from simple precursors | Green Chemistry, Combinatorial Chemistry |
| One-Pot Synthesis | Reduced workup, time and resource saving | Process Chemistry |
| Flow Chemistry | Scalability, safety, reproducibility | Chemical Engineering |
| Novel Catalysis | Green chemistry, cost-reduction, ease of separation | Nanotechnology, Materials Science |
Investigation of Underexplored Biological Targets and Pathways for Broader Applications
While pyrazole derivatives are known for a range of biological activities, the specific therapeutic potential of this compound is not fully charted. Future research should systematically explore its interactions with a wider array of biological targets to uncover new therapeutic applications.
Promising areas for investigation include:
Oncology: Derivatives of pyrazoles have been investigated as antitumor agents. nih.gov For instance, certain 5-methyl-1H-pyrazole derivatives have been identified as potent androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.gov Future studies could assess this compound and its analogs for activity against various cancer-related targets like kinases, histone deacetylases (HDACs), or as inhibitors of signaling pathways crucial for tumor growth.
Infectious Diseases: The pyrazole nucleus is a component of various antimicrobial agents. chemmethod.com Screening against a broad panel of bacteria, fungi, and viruses could reveal novel anti-infective properties. Given the rising threat of antimicrobial resistance, this is a particularly critical area of research.
Metabolic Disorders: Substituted pyrazole-4-carboxylic acids have been evaluated for hypoglycemic effects. mdpi.com This suggests that the target compound could be a starting point for developing agents to treat metabolic diseases like diabetes.
Agrochemicals: Pyrazole derivatives are used as herbicides, often by targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govresearchgate.net Investigating the herbicidal or pesticidal activity of this compound could lead to the development of new, effective, and potentially safer agrochemicals. nih.gov
Advanced Computational Modeling for Predictive Research and Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient way to design and optimize lead compounds. eurasianjournals.com Advanced computational modeling will be crucial for accelerating research on this compound.
Future computational approaches will likely involve:
Molecular Docking and Virtual Screening: These techniques can predict the binding modes and affinities of the pyrazole compound and its virtual derivatives against the 3D structures of various biological targets. openmedicinalchemistryjournal.comnih.gov This allows for the rapid screening of large compound libraries to identify promising candidates for specific diseases before undertaking expensive and time-consuming laboratory synthesis. openmedicinalchemistryjournal.com
Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. eurasianjournals.com This information is vital for understanding reaction mechanisms and designing derivatives with specific electronic properties.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the pyrazole compound when interacting with a biological target over time. eurasianjournals.comresearchgate.net This helps in understanding the stability of the ligand-receptor complex and provides a more accurate picture of the binding interactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized derivatives, guiding the design of more potent and selective molecules. researchgate.net
Development of Novel Derivatives with Enhanced Specificity and Selectivity
The core structure of this compound provides a versatile scaffold for chemical modification. The development of novel derivatives is a key strategy to enhance potency, improve specificity and selectivity for biological targets, and optimize pharmacokinetic properties.
Future research in this area will focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazole core at the hydroxyl, methyl, and carboxylic acid groups will be essential to build comprehensive SAR models. This involves synthesizing a library of analogs and evaluating their biological activity to identify key structural features responsible for their effects. eurasianjournals.com
Bioisosteric Replacement: Replacing functional groups (like the carboxylic acid or hydroxyl group) with bioisosteres can modulate the compound's acidity, polarity, and ability to form hydrogen bonds. This can lead to improved binding affinity and better drug-like properties.
Fragment-Based Drug Design: Splicing molecular fragments from other known active compounds onto the pyrazole scaffold is a promising strategy. This approach led to the discovery of potent 5-methyl-1H-pyrazole derivatives as androgen receptor antagonists. nih.gov
Hybrid Molecules: Creating hybrid molecules by linking the pyrazole moiety to other pharmacophores can result in compounds with dual-action mechanisms or novel activities. For example, creating azo compounds by coupling the pyrazole core with other moieties like 8-hydroxyquinoline (B1678124) can generate new chemical structures with unique properties. mdpi.com
Integration into Interdisciplinary Research Areas and Emerging Technologies
The future of this compound is not confined to medicinal chemistry. Its integration into interdisciplinary fields and emerging technologies will open up new frontiers of application.
Potential interdisciplinary applications include:
Q & A
Basic: What are the common synthetic routes for 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid?
Methodological Answer:
The core pyrazole ring is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and methylhydrazine can undergo cyclocondensation to form ethyl 5-methyl-1H-pyrazole-4-carboxylate, which is then hydrolyzed under basic conditions (e.g., NaOH or KOH) to yield the carboxylic acid derivative . Key steps include optimizing reaction temperatures (80–100°C) and solvent systems (e.g., ethanol or DMF) to improve yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical to achieving >95% purity .
Basic: How is the structural conformation of this compound validated experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For this compound derivatives, crystals are grown via slow evaporation in polar solvents (e.g., methanol or DMSO). SC-XRD data analysis (using software like SHELX or OLEX2) reveals bond lengths, angles, and hydrogen-bonding patterns, which are cross-validated with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to ensure accuracy . Discrepancies >0.05 Å between experimental and theoretical bond lengths warrant re-examination of crystallization conditions .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. IR) be resolved during characterization?
Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. For instance, the keto-enol tautomerism of the pyrazole ring can shift NMR peaks (e.g., ¹H-NMR δ 10–12 ppm for -OH). To resolve this:
- Perform variable-temperature NMR to observe dynamic equilibria.
- Compare experimental IR carbonyl stretches (~1680–1700 cm⁻¹) with DFT-predicted vibrational frequencies.
- Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers .
For ambiguous cases, high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) clarify connectivity .
Advanced: What computational strategies predict the compound’s pharmacological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., COX-2 for anti-inflammatory activity). Set grid boxes to cover active sites (e.g., 20 ų) and apply Lamarckian genetic algorithms for pose optimization .
- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) using RDKit or MOE. Train models with datasets of pyrazole analogs to predict IC₅₀ values. Validate via leave-one-out cross-validation (R² > 0.7 required) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
Basic: What analytical techniques quantify purity and assess degradation products?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% formic acid (70:30), flow rate 1 mL/min. Peaks with >95% area indicate high purity .
- TLC : Silica gel 60 F₂₅₄ plates; eluent = ethyl acetate:hexane (3:7). Spots visualized under UV 254 nm.
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS to identify oxidation byproducts (e.g., quinone derivatives) .
Advanced: How do substituents (e.g., Cl, CF₃) at the pyrazole 5-position influence bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Chloro or trifluoromethyl groups enhance metabolic stability by reducing CYP450-mediated oxidation. For example, 5-chloro derivatives show 2–3× higher COX-2 inhibition than unsubstituted analogs .
- Synthetic Modification : Introduce substituents via nucleophilic substitution (e.g., using Cl₂ in DCM) or Suzuki coupling (e.g., aryl boronic acids). Monitor regioselectivity using ¹³C-NMR .
- Activity Correlation : Use Hansch analysis to link logP values (measured via shake-flask method) with IC₅₀. Lipophilic groups (Cl, CF₃) improve membrane permeability but may reduce solubility .
Advanced: How can conflicting crystallographic and spectroscopic data on hydrogen bonding be reconciled?
Methodological Answer:
- SC-XRD : Identifies intermolecular H-bonds (e.g., O-H···O=C distances ~2.6–2.8 Å). Compare with IR (broad -OH stretches at 2500–3000 cm⁻¹) .
- DFT Calculations : Simulate H-bond energies. Discrepancies >10 kcal/mol suggest experimental artifacts (e.g., crystal packing effects).
- Solid-State NMR : ¹³C CP/MAS NMR confirms H-bonding networks via chemical shift perturbations (Δδ > 2 ppm) .
Basic: What are the key challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Exothermic Reactions : Control cyclocondensation temperatures (use jacketed reactors with chilled glycol) to prevent runaway reactions .
- Hydrolysis Optimization : Replace aqueous NaOH with milder bases (e.g., K₂CO₃ in THF/water) to reduce side products .
- Purification : Switch from column chromatography (lab scale) to continuous crystallization (pilot scale) for cost-effective purity >98% .
Advanced: What strategies mitigate low yields in functionalization reactions (e.g., amidation)?
Methodological Answer:
- Coupling Agents : Use HATU/DIPEA in DMF for amide bond formation (yields >80% vs. 50% with EDC/HOBt) .
- Microwave Assistance : 30-minute reactions at 100°C (300 W) improve conversion rates by 20–30% .
- Protecting Groups : Temporarily protect the -OH group with TBSCl to prevent side reactions during functionalization .
Advanced: How are tautomeric forms of this compound characterized in solution vs. solid state?
Methodological Answer:
- Solution (NMR) : ¹H-NMR in DMSO-d₆ shows distinct peaks for keto (δ 10.2 ppm, -OH) and enol (δ 12.5 ppm) forms. Integration ratios quantify tautomer populations .
- Solid State (SC-XRD) : Only the keto form is observed due to stabilization by intermolecular H-bonds .
- Theoretical Methods : Compare Gibbs free energies (ΔG) of tautomers using DFT. A ΔG < 1 kcal/mol indicates coexistence in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
